

Daumone's Lifespan-Extending Effects Rival Established Genetic Longevity Pathways

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Compound of Interest

Compound Name: *Daumone*

Cat. No.: *B1248461*

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A comprehensive comparison of the chemical compound **daumone** with key genetic pathways known to regulate aging reveals comparable efficacy in extending lifespan in model organisms. This guide provides a detailed analysis of the experimental data, underlying mechanisms, and methodologies for researchers in the fields of aging, pharmacology, and drug development.

Daumone, a pheromone produced by the nematode *Caenorhabditis elegans* to induce a state of suspended animation and extended lifespan known as the "dauer" stage, has emerged as a promising chemical tool for understanding and potentially combating the aging process.^{[1][2][3]} Its effects on longevity are increasingly being compared to the gold standards of aging research: the genetic manipulation of highly conserved longevity pathways. This guide synthesizes the available data to offer an objective comparison between **daumone**'s effects and those of three major genetic longevity pathways: the Insulin/IGF-1 Signaling (IIS) pathway, the mechanistic Target of Rapamycin (mTOR) pathway, and the Sirtuin pathway.

Quantitative Comparison of Lifespan Extension

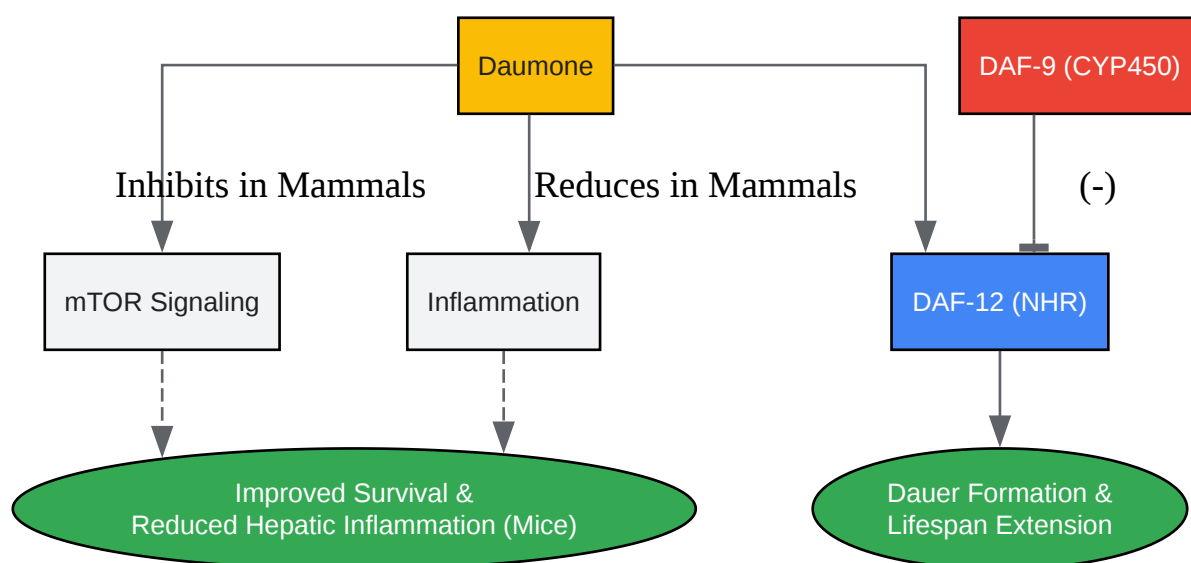
Experimental evidence from studies in *C. elegans* and mice demonstrates that **daumone** can significantly extend lifespan and improve healthspan. The following table summarizes the quantitative effects of **daumone** and compares them to the lifespan extension achieved through genetic interventions in the IIS, mTOR, and Sirtuin pathways.

| Intervention | Model Organism | Lifespan Extension (Median/Maximum) | Key Molecular Effectors | Reference |
|--------------------------------------|--|--|--|-----------|
| Daumone | C. elegans | Induces dauer stage, significantly extending lifespan. | DAF-12 (Nuclear Hormone Receptor) | [1] |
| Mus musculus (mice) | Reduced risk of death by 48% in aged mice. | Decreased mTOR signaling, reduced inflammation. | [1][2] | |
| Genetic (IIS Pathway) | C. elegans (daf-2 mutant) | Up to 2-fold increase in lifespan. | DAF-16/FOXO (Transcription Factor) | [4][5][6] |
| Drosophila melanogaster (InR mutant) | Up to 85% increase in lifespan. | dFOXO (Transcription Factor) | [7] | |
| Mus musculus (Ames dwarf mice) | 25-65% increase in lifespan. | Reduced GH/IGF-1 signaling. | [7] | |
| Genetic (mTOR Pathway) | C. elegans (ife-2 knockdown) | ~40% increase in maximum lifespan. | eIF4E (Translation Initiation Factor) | [8] |
| Mus musculus (S6K1 knockout) | Increased lifespan. | S6 Kinase 1 | [9] | |
| Genetic (Sirtuin Pathway) | Saccharomyces cerevisiae (Sir2 overexpression) | Up to 70% increase in lifespan. | Sir2 (NAD ⁺ -dependent deacetylase) | [10] |
| Drosophila melanogaster | Lifespan extension. | Sirt2 | [11] | |

(Sirt2
overexpression)

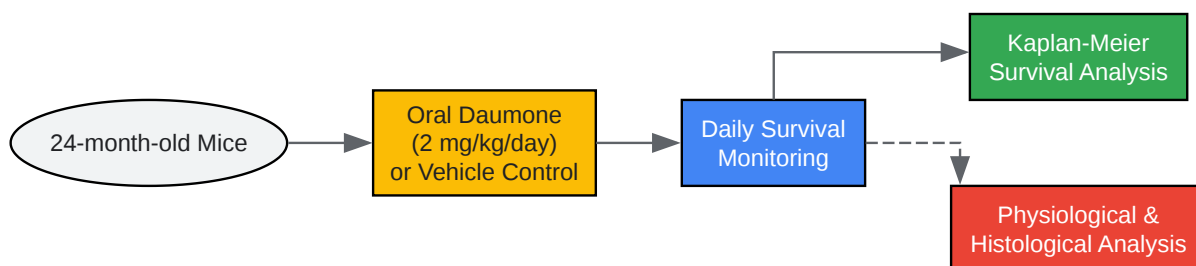
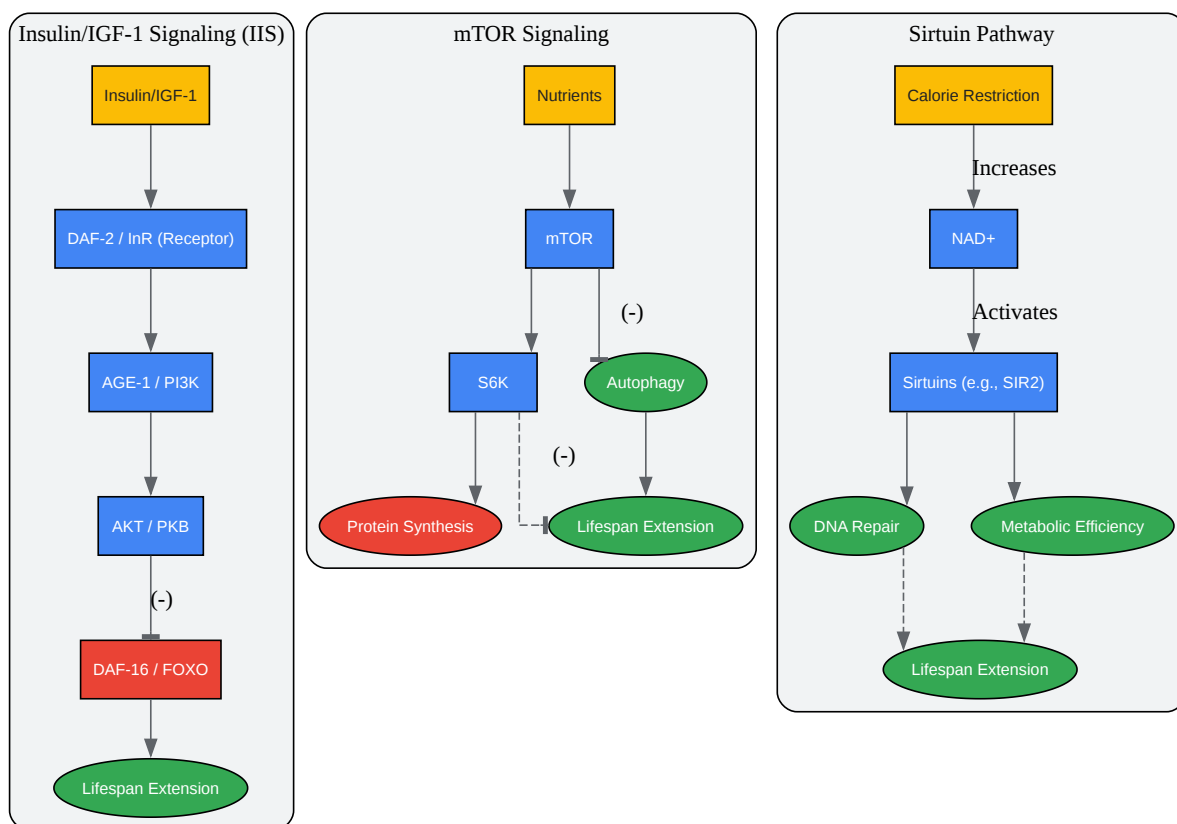
Signaling Pathways and Mechanisms of Action

The longevity effects of both **daumone** and genetic manipulations converge on several key cellular processes, including stress resistance, metabolism, and protein homeostasis. The diagrams below illustrate the signaling pathways involved.



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Fig. 1: Daumone signaling pathway in *C. elegans* and its effects in mammals.



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